molecular formula C24H27N3O5S2 B2404358 (Z)-ethyl 2-(6-methyl-2-((4-(piperidin-1-ylsulfonyl)benzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate CAS No. 865246-77-1

(Z)-ethyl 2-(6-methyl-2-((4-(piperidin-1-ylsulfonyl)benzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate

Cat. No. B2404358
CAS RN: 865246-77-1
M. Wt: 501.62
InChI Key: ZIQORVSHWZZNSW-IZHYLOQSSA-N
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Description

(Z)-ethyl 2-(6-methyl-2-((4-(piperidin-1-ylsulfonyl)benzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate is a useful research compound. Its molecular formula is C24H27N3O5S2 and its molecular weight is 501.62. The purity is usually 95%.
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Scientific Research Applications

GPIIb/IIIa Integrin Antagonists

Ethyl N-[3-(2-fluoro-4-(thiazolidin-3-yl(imino)methyl)benzoyl)amino-2, 2-dimethylpentanoyl]piperidine-4-acetate 40 (NSL-96184) is a potent and orally active fibrinogen receptor antagonist. It is characterized by the presence of a trisubstituted beta-amino acid residue, 3-ethyl-2,2-dimethyl-beta-alanine. This compound exhibits significant potential, especially for antithrombotic treatment in the acute phase, as evidenced by its human platelet aggregation inhibitory activity and oral availability in guinea pigs (Hayashi et al., 1998).

Synthesis of Ethyl 1-Amino-3-(Substituted Phenyl)-2-Cyano-3H-Benzo[4,5]Thiazolo-[3,2-a] Pyridine-4-Carboxylate Derivatives

Ethyl 2-(benzo[d]thazol-2-yl)acetate (3) interacts with different arylidinemalononitrile derivatives in EtOH/TEA solution at room temperature, leading to the synthesis of various derivatives, including ethyl iminothiazolopyridine-4-carboxylate (6) and ethyl (amino(methoxy)methyl)-3-(substitutedphenyl)-1-oxo-1H-benzo[4,5]thiazole[3,2-a]pyridine-4-carboxylate (8a,b). These compounds' structures were confirmed based on their elemental analysis and spectroscopic data, indicating a broad application in synthetic chemistry (Mohamed, 2014).

Piperidine Substituted Benzothiazole Derivatives

Ethyl 2-aminobenzo[d]thiazole-6-carboxylate was reacted with piperidine using copper(II) bromide to get ethyl 2-(piperidin-1-yl)benzo[d]thiazole-6-carboxylate. The reaction products have shown significant biological properties, including good antibacterial activity for compound 5e and good antifungal activity for compound 5d, showcasing the potential for developing new pharmaceutical agents (Shafi et al., 2021).

properties

IUPAC Name

ethyl 2-[6-methyl-2-(4-piperidin-1-ylsulfonylbenzoyl)imino-1,3-benzothiazol-3-yl]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27N3O5S2/c1-3-32-22(28)16-27-20-12-7-17(2)15-21(20)33-24(27)25-23(29)18-8-10-19(11-9-18)34(30,31)26-13-5-4-6-14-26/h7-12,15H,3-6,13-14,16H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIQORVSHWZZNSW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CN1C2=C(C=C(C=C2)C)SC1=NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCCC4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27N3O5S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

501.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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